
9H-purine,2-chloro-8-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 2-chloro-8-phenyl- is a derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes.
Métodos De Preparación
The synthesis of 9H-purine, 2-chloro-8-phenyl- typically involves multiple steps. One common method starts with the chlorination of purine derivatives. For instance, 2,6-dichloropurine can be used as a substrate, which undergoes a series of reactions to introduce the phenyl group at the 8-position. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitution .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
9H-Purine, 2-chloro-8-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group at the 8-position allows for coupling reactions with various aromatic compounds, facilitating the synthesis of more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Aplicaciones Científicas De Investigación
9H-Purine, 2-chloro-8-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Biology: In biological research, the compound is used to study the mechanisms of purine metabolism and its role in cellular processes.
Industry: The compound’s unique chemical properties make it useful in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9H-purine, 2-chloro-8-phenyl- involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound induces apoptosis in cancer cells by targeting key enzymes and pathways involved in cell proliferation and survival. For example, it may inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to the disruption of DNA synthesis and cell cycle arrest .
The compound’s ability to induce apoptosis is often mediated through the activation of caspases and the mitochondrial pathway, resulting in programmed cell death .
Comparación Con Compuestos Similares
9H-Purine, 2-chloro-8-phenyl- can be compared with other purine derivatives, such as:
2,6-Dichloropurine: This compound serves as a precursor in the synthesis of 9H-purine, 2-chloro-8-phenyl-.
9-Ethyl-9H-purine: This derivative has an ethyl group at the 9-position and is studied for its anticancer properties.
6-Fluoropurine: This compound has a fluorine atom at the 6-position and is used as a pharmaceutical intermediate.
Propiedades
Fórmula molecular |
C11H7ClN4 |
|---|---|
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
2-chloro-8-phenyl-7H-purine |
InChI |
InChI=1S/C11H7ClN4/c12-11-13-6-8-10(16-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16) |
Clave InChI |
XZRDPJFHHRMTRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=NC(=NC=C3N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

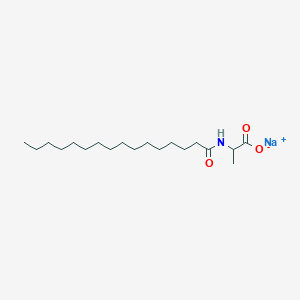
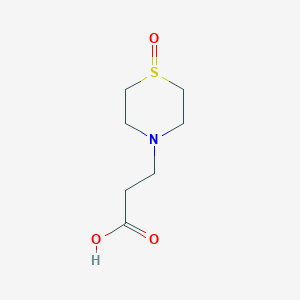
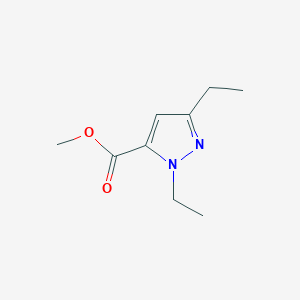
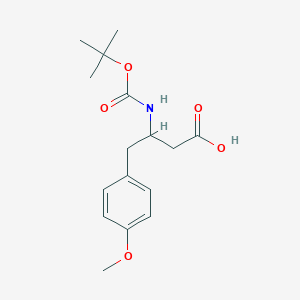
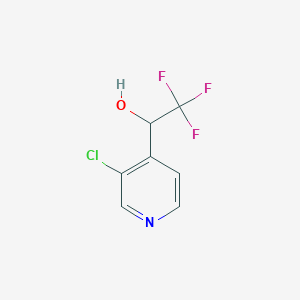
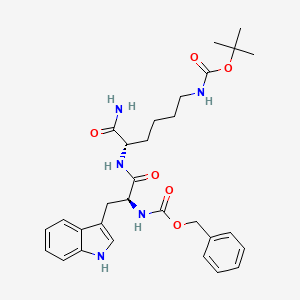
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
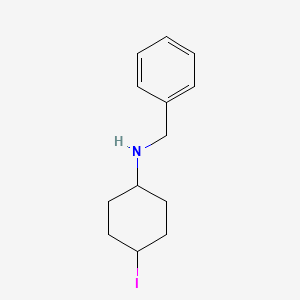
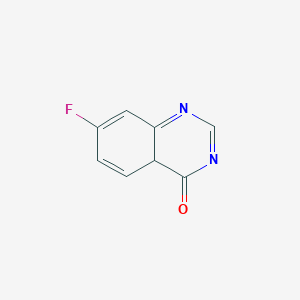
![2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12280280.png)
